Benzo[c][2,7]naphthyridine
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Overview
Description
Benzo[c][2,7]naphthyridine is a heterocyclic compound that consists of a fused ring system containing two pyridine rings. This compound is part of the naphthyridine family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][2,7]naphthyridine can be achieved through various methods. One efficient approach involves the reaction of 2-aminopyridine with 2-chloronicotinic acid under reflux conditions to form the desired naphthyridine ring system . Another method includes the cyclocondensation of non-cyclic substrates, such as the reaction of quinolines with appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing water as a solvent and minimizing waste, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][2,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid
Reducing agents: Sodium borohydride
Substitution reagents: Alkyl halides, phenyl isothiocyanate
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, oxo derivatives, and other functionalized compounds .
Scientific Research Applications
Benzo[c][2,7]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[c][2,7]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes, thereby disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,7]naphthyridine: Another naphthyridine derivative with similar structural features but different reactivity and biological properties.
1,6-Naphthyridine: Known for its anticancer and antimicrobial activities, this compound shares some structural similarities with benzo[c][2,7]naphthyridine.
Uniqueness
This compound is unique due to its specific ring fusion pattern and the resulting electronic properties.
Properties
CAS No. |
229-89-0 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[c][2,7]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-4-12-11(3-1)10-5-6-13-7-9(10)8-14-12/h1-8H |
InChI Key |
QYRDMMPTTNOOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=NC=C3)C=N2 |
Origin of Product |
United States |
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